1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One structure and properties
1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One structure and properties
Structural Dynamics, Synthesis, and Applications in Porphyrinogen Chemistry[1][2][3][4]
Executive Summary
The compound 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (commonly 2-acetyl-3,5-dimethylpyrrole ) represents a critical scaffold in heterocyclic chemistry.[1][2] Unlike simple pyrroles, this trisubstituted derivative possesses a unique electronic push-pull system: the electron-rich pyrrole ring is stabilized by the electron-withdrawing acetyl group at the
This guide moves beyond basic characterization to explore its role as a "masked" nucleophile in the synthesis of dipyrromethenes (precursors to BODIPY dyes) and porphyrins.[1] We present a self-validating synthetic protocol, spectroscopic fingerprints, and a mechanistic breakdown of its reactivity.[1]
Chemical Identity & Structural Analysis[1][2][5][6][7][8][9]
The stability of 2-acetyl-3,5-dimethylpyrrole arises from the "captodative" effect where the acetyl carbonyl conjugates with the pyrrole
2.1 Physicochemical Profile[1][2][3]
| Property | Value / Description | Note |
| IUPAC Name | 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one | |
| CAS Registry | 1003-29-8 (Isomer specific) | Note: Often conflated with 3-acetyl isomer (2386-25-6) |
| Molecular Formula | ||
| Molecular Weight | 137.18 g/mol | |
| Appearance | White to tan crystalline solid | Oxidizes to pink/red upon air exposure |
| Melting Point | 120 – 123 °C | Higher than 2-acetylpyrrole (90°C) due to methyl packing |
| Solubility | Soluble in EtOH, | Poor solubility in water |
2.2 Spectroscopic Fingerprint (Self-Validation)
When synthesizing this compound, use the following NMR signals to validate regio-isomer purity (distinguishing from 3-acetyl isomers).
-
NMR (300 MHz,
):-
9.50 (br s, 1H, NH ): Exchangeable with
. Broadening indicates H-bonding with carbonyl.[1][2] - 5.85 (s, 1H, C4-H ): The only aromatic proton. Critical diagnostic: If this is a doublet, you have the wrong isomer.
- 2.38 (s, 3H, Acetyl-CH3 ): Deshielded by carbonyl.
- 2.25 (s, 3H, C3-CH3 ): Slightly deshielded due to proximity to acetyl.
- 2.20 (s, 3H, C5-CH3 ): Typical aromatic methyl shift.
-
9.50 (br s, 1H, NH ): Exchangeable with
Synthetic Pathways & Mechanistic Insight[1]
While Knorr pyrrole synthesis can generate this molecule directly, it often suffers from poor regioselectivity. The most robust, high-yield protocol involves the regioselective acetylation of 2,4-dimethylpyrrole .[1][2]
3.1 The Protocol: Friedel-Crafts Acetylation
This method exploits the high electron density at the
Reagents:
-
Acylating Agent: Acetic Anhydride (
).[2] -
Catalyst: Stannic Chloride (
) or .[2] Note: is preferred for cleaner chelation control.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL RB flask under
, dissolve 2,4-dimethylpyrrole (1.0 eq) in anhydrous (DCM). -
Acylation: Cool to 0°C. Add
(1.1 eq) dropwise. -
Catalysis: Slowly add
(1.1 eq) via syringe.[2] Caution: Exothermic.[1][2] The solution will turn dark red (formation of the acyl-pyrrole complex).[1][2] -
Hydrolysis: Stir for 1 hour at RT. Quench by pouring into ice-cold NaOH (2M). This breaks the Lewis acid complex.[1][2]
-
Extraction: Extract with DCM (3x). Wash organics with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water (9:1).
3.2 Mechanistic Visualization
The following diagram illustrates the electrophilic aromatic substitution and the critical renumbering event.
[1]
Reactivity Profile: Porphyrinogenesis
The primary utility of 2-acetyl-3,5-dimethylpyrrole lies in its ability to function as a monopyrrolic building block .[1][2]
4.1 The "Protecting Group" Concept
The acetyl group at C2 acts as a "mask."[1][2] It deactivates the ring, preventing polymerization (pyrrole black formation). However, it can be reduced or modified to activate the position for condensation.
-
Reduction to Ethyl:
/ reduction converts the acetyl to an ethyl group (forming Kryptopyrrole), a key step in synthesizing octaethylporphyrin derivatives. -
Condensation to Dipyrromethenes: Reaction with
-free pyrroles in the presence of acid yields dipyrromethene salts, the direct precursors to BODIPY (Boron-Dipyrromethene) fluorescent dyes.[1][2]
4.2 Workflow: Purification & Handling
Impure pyrroles degrade rapidly.[1][2] This workflow ensures long-term stability for library storage.[1][2]
Pharmacological & Industrial Applications[1][3][5][6]
5.1 Drug Development (Scaffold Analysis)
While the molecule itself is rarely a final drug, it is a pharmacophore in:
-
Anti-inflammatory Agents: The 2-acylpyrrole motif mimics the cyclooxygenase (COX) binding pocket interactions found in compounds like Tolmetin.[1][2]
-
Antifungal Activity: Derivatives of acetylpyrroles have shown efficacy against Candida species by disrupting ergosterol synthesis pathways.[2]
5.2 Flavor & Fragrance
In the food industry, this compound is a Maillard reaction product.[1]
-
Sensory Profile: Roasted nut, caramel, and bready notes.
-
Use Case: It is used as a volatile marker for roasting progression in coffee and cocoa processing.[1][2]
References
-
PubChem. (2023).[2] Compound Summary: 2-Acetyl-3,5-dimethylpyrrole.[1][2] National Library of Medicine.[1][2] [Link]
-
NIST Chemistry WebBook. (2023).[2] Mass Spectra and Retention Indices for substituted pyrroles. National Institute of Standards and Technology.[1][2][4] [Link][4]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Derivatives. (Contextual reference for acetyl-pyrrole/pyrazole bioactivity). [Link]
-
Org. Synth. (1941).[2] 2,4-Dimethylpyrrole (Knorr Synthesis Precursor).[1][2] Organic Syntheses, Coll. Vol. 2, p.202. [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one | C13H14N2O | CID 12488974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
